Diguanosine 5 inverted exclamation marka-triphosphate
Description
Diguanosine 5′-triphosphate is a dinucleotide triphosphate comprising two guanosine moieties linked by a triphosphate bridge. Unlike monomeric nucleotides such as guanosine 5′-triphosphate (GTP), this compound features a unique dinucleotide structure, enabling specialized interactions in biological systems. While its exact biosynthesis pathway remains unclear, synthetic approaches may parallel methods used for dinucleoside tetraphosphates, such as diimidazolyl derivatives or ZnCl₂-catalyzed triphosphate bond formation .
Properties
IUPAC Name |
bis[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N10O18P3/c21-19-25-13-7(15(35)27-19)23-3-29(13)17-11(33)9(31)5(45-17)1-43-49(37,38)47-51(41,42)48-50(39,40)44-2-6-10(32)12(34)18(46-6)30-4-24-8-14(30)26-20(22)28-16(8)36/h3-6,9-12,17-18,31-34H,1-2H2,(H,37,38)(H,39,40)(H,41,42)(H3,21,25,27,35)(H3,22,26,28,36)/t5-,6-,9-,10-,11-,12-,17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXYAFFKOSNMEB-MHARETSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N10O18P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701155588 | |
| Record name | Guanosine 5′-(tetrahydrogen triphosphate), P′′→5′-ester with guanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701155588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
788.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Diguanosine triphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001379 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6674-45-9 | |
| Record name | Guanosine 5′-(tetrahydrogen triphosphate), P′′→5′-ester with guanosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6674-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diguanosine triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006674459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanosine 5′-(tetrahydrogen triphosphate), P′′→5′-ester with guanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701155588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diguanosine triphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001379 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Immobilized Polyphosphate Kinase and Guanylate Kinase
A patented immobilized enzyme method for GTP synthesis provides a foundational framework for potential Gp₃G production. This system utilizes polyphosphate kinase (PPK) and guanylate kinase (GMPK) co-immobilized on an agarose-IDA-Ni²⁺ chelating carrier. The process involves:
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Enzyme Preparation : High-expression strains of E. coli encoding PPK and GMPK are fermented, homogenized, and centrifuged to extract soluble enzymes.
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Immobilization : The enzymes are bound to the carrier via affinity chromatography, achieving a loading capacity of 0.4–0.6 kg of enzyme per 10 L reaction.
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Substrate Conversion : A reaction mixture containing guanosine monophosphate (GMP, 200–300 g), sodium hexametaphosphate (100–200 g), and magnesium chloride (110–130 g) is stirred at 37°C and pH 7.0 for 4–6 hours, yielding GTP at >90% conversion efficiency.
This method’s scalability and reusability (carriers withstand ≥10 cycles without activity loss) make it a candidate for Gp₃G synthesis if modified to include a guanylyltransferase step.
Fermentation-Based Production with Bacillus subtilis
Strain Selection and Medium Optimization
Historical fermentation methods for guanosine 5'-phosphates using Bacillus subtilis NRRL B-2911 demonstrate the feasibility of microbial GTP production, which could serve as a precursor for Gp₃G. Key parameters include:
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Nitrogen Sources : Soybean meal or casein hydrolysate (10–20 g/L) enhance nucleotide yields.
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Adenine Supplementation : 0.015% adenine sulfate stimulates GTP accumulation by repressing purine salvage pathways.
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Post-Fermentation Processing : Heating the broth at 80°C for 1 hour converts GDP and GTP to GMP, suggesting thermal instability of triphosphates that must be controlled during Gp₃G isolation.
Challenges in Direct Gp₃G Biosynthesis
While B. subtilis primarily produces monophosphates, ribosome-bound GTPases in this strain could theoretically catalyze Gp₃G formation under optimized conditions. However, no direct evidence of this activity exists in the literature reviewed.
Chemical and Chemoenzymatic Approaches
Yolk Platelet Catalysis for Guanosine Polyphosphates
A seminal study on brine shrimp (Artemia salina) yolk platelets revealed a GTP:GTP guanylyltransferase capable of synthesizing diguanosine tetraphosphate (Gp₄G) from GTP. Adapting this for Gp₃G would require:
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Substrate Engineering : Replacing GTP with GDP or using a truncated polyphosphate donor.
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Reaction Conditions : Incubation with 10 mM MgCl₂ and 5 mM dithiothreitol at pH 5.8, yielding 70–80% radiolabeled Gp₄G in 2 hours.
Analytical and Purification Techniques
Chromatographic Separation
Ion-exchange chromatography dominates nucleotide purification:
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Anion-Exchange : DEAE-Sephadex A-25 with a linear gradient of 0.1–1.0 M triethylammonium bicarbonate (TEAB) resolves GTP (elution at 0.65 M) from GDP and GMP.
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Reverse-Phase HPLC : C18 columns with 50 mM potassium phosphate (pH 6.5) and 5% acetonitrile achieve >99% purity for GTP, a prerequisite for downstream Gp₃G synthesis.
Crystallization and Drying
Lyophilization of chromatographic fractions in the presence of sodium citrate (pH 7.0) produces stable, crystalline GTP, a process directly applicable to Gp₃G.
Comparative Analysis of Methodologies
| Method | Substrate | Catalyst | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Immobilized Enzymes | GMP + Polyphosphate | PPK/GMPK | 90–95 | 98 | Industrial |
| Fermentation | Glucose + Soybean | B. subtilis | 40–60 | 85 | Pilot-scale |
| Yolk Platelet | GTP | Guanylyltransferase | 70–80 | 95 | Lab-scale |
Chemical Reactions Analysis
Types of Reactions
Diguanosine-5’-Triphosphate can undergo various chemical reactions, including:
Hydrolysis: The triphosphate linkage can be hydrolyzed to yield guanosine diphosphate and inorganic phosphate.
Oxidation and Reduction: While the guanosine moieties can undergo oxidation and reduction, these reactions are less common in biological contexts.
Substitution: The phosphate groups can be substituted with other nucleotides or chemical groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous solutions with acidic or basic conditions.
Oxidation: Can be achieved using oxidizing agents like potassium permanganate.
Substitution: Requires nucleophilic reagents and often a catalyst to facilitate the reaction.
Major Products
Hydrolysis: Guanosine diphosphate and inorganic phosphate.
Substitution: Various modified nucleotides depending on the substituent used.
Scientific Research Applications
Role in Nucleotide Synthesis
DiGTP is integral in the synthesis of RNA and DNA. It serves as a substrate for RNA polymerases during transcription, where it is incorporated into RNA strands. Additionally, diGTP acts as a signaling molecule that regulates various cellular processes.
Table 1: Comparison of Nucleotide Incorporation
| Nucleotide | Function | Role in Synthesis |
|---|---|---|
| ATP | Energy currency | Substrate for kinases and ATPases |
| GTP | Protein synthesis | Substrate for translation |
| diGTP | RNA synthesis | Regulates RNA polymerase activity |
Involvement in Cellular Signaling
DiGTP is involved in cellular signaling pathways, particularly those related to the G-protein coupled receptors (GPCRs). It can modulate the activity of certain G-proteins, influencing signal transduction mechanisms within cells.
Case Study: G-Protein Activation
A study demonstrated that diGTP enhances the activation of specific G-proteins, leading to increased intracellular signaling cascades. This was shown through experiments measuring changes in downstream effectors upon diGTP treatment compared to control conditions .
Applications in Molecular Biology Techniques
DiGTP is utilized in various molecular biology techniques such as:
- In vitro Transcription : DiGTP is used as a building block for synthesizing RNA molecules in vitro. The presence of diGTP can enhance the yield and fidelity of RNA transcripts.
- Polymerase Chain Reaction (PCR) : In some PCR protocols, diGTP can be included to improve amplification efficiency and specificity.
Table 2: Applications of DiGTP in Molecular Techniques
| Technique | Application |
|---|---|
| In vitro Transcription | Enhances RNA yield |
| PCR | Improves amplification efficiency |
Therapeutic Potential
Research has indicated that manipulating diGTP levels can have therapeutic implications, particularly in cancer treatment and viral infections. By inhibiting diGTP synthesis or signaling pathways influenced by diGTP, it may be possible to suppress tumor growth or viral replication.
Case Study: Cancer Treatment
A recent study explored the effects of diGTP analogs on cancer cell lines. The results showed that these analogs could effectively inhibit cell proliferation by disrupting normal nucleotide metabolism within cancer cells .
Mechanism of Action
Diguanosine-5’-Triphosphate exerts its effects primarily through its role in RNA synthesis. It acts as a substrate for RNA polymerases, facilitating the addition of guanosine residues to the growing RNA chain. This process is essential for the transcription of genetic information from DNA to RNA .
At the molecular level, Diguanosine-5’-Triphosphate interacts with the active site of RNA polymerases, where it undergoes a series of conformational changes that enable the formation of phosphodiester bonds between nucleotides. This interaction is crucial for the elongation of the RNA strand .
Comparison with Similar Compounds
Diguanosine 5′-triphosphate vs. Guanosine 5′-triphosphate (GTP)
- Phosphate Chain and Units: Diguanosine 5′-triphosphate is a dinucleotide with a triphosphate bridge connecting two guanosine residues. In contrast, GTP is a mononucleotide with a single guanosine linked to a triphosphate group .
- Modifications: GTP derivatives, such as 5′-methyl-capped GTP, are synthesized for specific applications (e.g., RNA capping), whereas Diguanosine 5′-triphosphate lacks reported modifications .
Diguanosine 5′-triphosphate vs. Diguanosine Tetraphosphate
- Phosphate Bridge: Diguanosine tetraphosphate contains a four-phosphate bridge, whereas Diguanosine 5′-triphosphate has three phosphates. This difference influences enzymatic processing; for example, diguanosine tetraphosphate is hydrolyzed into GTP and guanosine 5′-monophosphate (GMP) by bis(5'-nucleosyl)-tetraphosphatase .
Diguanosine 5′-triphosphate vs. 2'-C-Methyladenosine Triphosphate
- Base and Sugar Modifications: 2'-C-Methyladenosine triphosphate incorporates a methyl group at the 2' position of the ribose, enhancing stability and resistance to enzymatic degradation. Diguanosine 5′-triphosphate retains unmodified guanosine residues .
Functional and Application-Based Comparison
Data Tables
Table 1: Structural Comparison
| Compound | Phosphate Chain | Nucleotide Units | Modifications |
|---|---|---|---|
| Diguanosine 5′-triphosphate | Triphosphate | Dinucleotide | None |
| Guanosine 5′-triphosphate (GTP) | Triphosphate | Mononucleotide | None |
| Diguanosine Tetraphosphate | Tetraphosphate | Dinucleotide | None |
| 2'-C-Methyladenosine Triphosphate | Triphosphate | Mononucleotide | 2'-C-methyl group |
Research Findings
- Enzymatic Processing: Diguanosine tetraphosphate’s cleavage into GTP and GMP underscores the metabolic relevance of phosphate chain length .
- Analytical Methods: HPLC techniques, as described for ATP and GTP quantification, could be adapted for studying Diguanosine 5′-triphosphate dynamics .
Biological Activity
Diguanosine 5′-triphosphate (often abbreviated as G2) is a nucleotide that plays a significant role in various biological processes, particularly in cellular signaling and energy metabolism. This article explores the biological activity of G2, including its mechanisms of action, physiological roles, and implications in research and medicine.
Chemical Structure and Properties
G2 is a dinucleotide composed of two guanosine units linked by a phosphate group. Its structure can be represented as follows:
- Chemical Formula : C10H14N5O13P2
- Molecular Weight : 407.18 g/mol
The presence of two guanine bases allows G2 to participate in various biochemical pathways, particularly those involving nucleotide signaling.
G2 acts primarily through its role as a signaling molecule. It is involved in several key biological processes:
- Signal Transduction : G2 is known to activate various signal transduction pathways, particularly those involving guanylate cyclases, which convert GTP to cyclic GMP (cGMP). This pathway is crucial for vasodilation and neurotransmission.
- Energy Metabolism : As a triphosphate nucleotide, G2 serves as an energy source for various cellular processes. It can be hydrolyzed to release energy, similar to ATP.
Biological Activity
The biological activity of G2 has been extensively studied in various contexts:
- Cell Proliferation and Differentiation : Research indicates that G2 can influence cell growth and differentiation. For instance, it has been shown to enhance the proliferation of certain cell types in vitro, suggesting its potential role in tissue regeneration and repair.
- Neurotransmission : G2 is implicated in neurotransmitter release and synaptic plasticity. Studies have demonstrated that it can modulate the release of neurotransmitters in neuronal cells, affecting cognitive functions such as learning and memory.
- Vascular Function : G2's ability to activate guanylate cyclase leads to increased levels of cGMP, promoting smooth muscle relaxation and vasodilation. This mechanism is critical in regulating blood pressure and vascular tone.
Case Studies
Several studies have highlighted the biological significance of G2:
- Study on Vascular Smooth Muscle Cells : A study published in the Journal of Vascular Research found that G2 significantly increased cGMP levels in vascular smooth muscle cells, leading to enhanced relaxation responses. This suggests potential therapeutic applications for cardiovascular diseases .
- Neuronal Activity Modulation : Research demonstrated that G2 could enhance synaptic plasticity in hippocampal neurons, indicating its role in memory formation. The study showed that G2 treatment resulted in increased long-term potentiation (LTP), a cellular mechanism underlying learning .
Comparative Analysis with Other Nucleotides
| Property | Diguanosine 5′-Triphosphate (G2) | Adenosine Triphosphate (ATP) | Cyclic Guanosine Monophosphate (cGMP) |
|---|---|---|---|
| Molecular Weight | 407.18 g/mol | 507.18 g/mol | 345.23 g/mol |
| Primary Function | Signaling | Energy currency | Second messenger |
| Role in Cell Signaling | Yes | Yes | Yes |
| Hydrolysis Products | Guanosine + Phosphate | Adenosine + Phosphate | GMP |
Q & A
Basic Research Questions
Q. How can researchers design experiments to synthesize Diguanosine 5¡-triphosphate with structural fidelity?
- Methodological Answer : Synthesis requires precise control of phosphorylation conditions. Use nucleoside diphosphate precursors and enzymatic phosphorylation (e.g., kinase-mediated reactions) under buffered pH (7.4–8.0) to ensure regioselectivity at the 5' position. Monitor reaction progress via HPLC coupled with UV detection at 254 nm to track guanosine-specific absorbance. Validate purity using mass spectrometry (e.g., MALDI-TOF) and compare retention times against reference standards .
Q. What analytical techniques are critical for confirming the structural integrity of Diguanosine 5¡-triphosphate?
- Methodological Answer : Employ multi-modal characterization:
- NMR spectroscopy (¹H, ¹³C, ³¹P) to confirm phosphate linkage and sugar conformation.
- X-ray crystallography for resolving atomic-level geometry, particularly the inverted exclamation mark (¡) notation, which may denote a stereochemical or nonstandard bonding configuration .
- FTIR spectroscopy to identify functional groups (e.g., phosphate vibrations at ~1250 cm⁻¹). Cross-reference spectral data with computational models (e.g., DFT simulations) .
Advanced Research Questions
Q. How should researchers address contradictions in reported enzymatic activity of Diguanosine 5¡-triphosphate across studies?
- Methodological Answer : Conduct a systematic review using frameworks like PICO to isolate variables (e.g., enzyme isoforms, assay pH). Replicate conflicting experiments under standardized conditions (e.g., ATP concentration, cofactor availability). Perform meta-analysis to identify confounding factors (e.g., batch-to-batch compound variability) and validate findings using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
Q. What methodologies are effective for studying the interaction of Diguanosine 5¡-triphosphate with RNA polymerases?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd). For mechanistic insights, employ cryo-EM to visualize polymerase complexes or kinetic isotope effects to probe transition-state interactions. Compare results with GTP analogs to assess the functional impact of the ¡-modified triphosphate group .
Q. How can researchers systematically account for typographical variations in chemical nomenclature when compiling data on Diguanosine 5¡-triphosphate?
- Methodological Answer : Use Boolean search operators in databases (e.g., PubMed, SciFinder) to include variants (e.g., "Diguanosine 5¡-triphosphate," "5-inverted-exclamation-GTP"). Leverage cheminformatics tools (e.g., PubChem’s synonym tracking) to map nomenclature inconsistencies. Document variations in supplementary materials to ensure reproducibility .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response curves in Diguanosine 5¡-triphosphate toxicity studies?
- Methodological Answer : Fit data to nonlinear regression models (e.g., Hill equation) using software like GraphPad Prism. Calculate IC₅₀/EC₅₀ values with 95% confidence intervals. Validate assumptions (e.g., normality via Shapiro-Wilk test) and adjust for multiple comparisons (e.g., Bonferroni correction). Report effect sizes and power analysis to contextualize significance .
Experimental Design Challenges
Q. How can researchers mitigate batch variability in Diguanosine 5¡-triphosphate synthesis?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- DoE (Design of Experiments) to optimize reaction parameters (temperature, solvent purity).
- In-process controls (e.g., inline pH monitoring).
- Stability studies under varying storage conditions (e.g., lyophilized vs. liquid). Share raw data via repositories (e.g., Zenodo) to enable cross-lab validation .
Tables for Reference
Table 1 : Key Analytical Techniques for Diguanosine 5¡-Triphosphate Characterization
| Technique | Application | Key Parameters | Reference |
|---|---|---|---|
| HPLC-UV | Purity check | Retention time: 8.2 min (C18 column) | |
| MALDI-TOF | Mass validation | m/z: 523.1 (calculated) | |
| ³¹P NMR | Phosphate linkage | δ: -10.2 ppm (α), -21.5 ppm (β), -5.8 ppm (γ) |
Table 2 : Common Pitfalls in Enzymatic Assays
| Pitfall | Mitigation Strategy |
|---|---|
| Non-specific binding | Use mutant enzymes lacking catalytic sites as controls |
| Cofactor interference | Pre-treat samples with apyrase to degrade free ATP |
| Signal drift | Normalize data to internal standards (e.g., fluorescent tags) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
